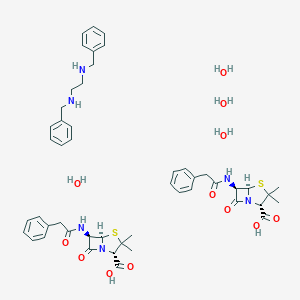

Penicillin G benzathine (USP)

Description

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Penicillin G Benzathine on Bacterial Cell Walls

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the bactericidal activity of Penicillin G benzathine, a cornerstone of antimicrobial therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate interplay between this β-lactam antibiotic and the bacterial cell wall. We will dissect the inhibition of peptidoglycan synthesis through the lens of Penicillin-Binding Protein (PBP) interaction, explore the downstream consequences leading to bacterial lysis, and examine the biochemical bases of resistance. This guide integrates established scientific principles with detailed experimental methodologies, offering a robust resource for both foundational understanding and advanced research applications.

Introduction: The Bacterial Cell Wall - A Formidable Target

The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (also known as murein), a vast, mesh-like macromolecule composed of glycan chains cross-linked by short peptides.[1][2] The integrity of this peptidoglycan sacculus is paramount for bacterial survival, making its biosynthesis an ideal target for antimicrobial agents.[1]

Penicillin G, a member of the β-lactam class of antibiotics, has been a stalwart in combating bacterial infections for decades.[3] Its long-acting formulation, Penicillin G benzathine, provides sustained therapeutic concentrations, making it particularly effective for treating infections caused by susceptible gram-positive organisms such as Streptococcus pyogenes and the spirochete Treponema pallidum.[2][4] The remarkable efficacy of penicillin stems from its ability to specifically disrupt the final stages of peptidoglycan synthesis.[5]

The Core Mechanism: Irreversible Inhibition of Peptidoglycan Synthesis

The bactericidal action of Penicillin G benzathine is a multi-step process initiated by its interaction with key enzymes involved in cell wall biosynthesis. This process can be broken down into two critical phases: the targeted inhibition of Penicillin-Binding Proteins and the subsequent disruption of cell wall integrity, ultimately leading to cell death.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

The primary molecular targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs).[3] PBPs are a group of bacterial enzymes, primarily transpeptidases, carboxypeptidases, and endopeptidases, that are anchored to the cytoplasmic membrane and function in the periplasmic space to catalyze the final steps of peptidoglycan assembly.[5][6] These enzymes are responsible for the cross-linking of adjacent peptide side chains, a crucial step that confers strength and rigidity to the peptidoglycan meshwork.[3]

Penicillin G possesses a strained four-membered β-lactam ring, which is a structural mimic of the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate.[6] This structural similarity allows penicillin to bind to the active site of PBPs.[6] The serine residue at the active site of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[6] This acylation is essentially an irreversible reaction that inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.[6]

dot

Caption: Molecular interaction of Penicillin G with a Penicillin-Binding Protein (PBP).

The Consequence: Disruption of Cell Wall Integrity and Activation of Autolysins

The inactivation of a significant number of PBPs has profound consequences for the bacterial cell. Without the ability to synthesize and repair their peptidoglycan layer, actively growing and dividing bacteria are unable to maintain their structural integrity.[2][6] The continued activity of autolytic enzymes (autolysins), which are involved in the normal turnover and remodeling of the cell wall, in the absence of new peptidoglycan synthesis leads to a progressive weakening of the cell wall.[7][8]

This imbalance between cell wall synthesis and degradation results in the formation of a defective, osmotically fragile cell wall.[2] The high internal osmotic pressure of the bacterial cytoplasm can no longer be contained, leading to an influx of water, cell swelling, and ultimately, lysis and cell death.[5][9] It is this combination of inhibited synthesis and unchecked autolysis that accounts for the potent bactericidal effect of penicillin.[7][10]

dot

Caption: Generalized workflow for Penicillin-Binding Protein (PBP) assays.

Peptidoglycan Composition Analysis

Analyzing changes in the peptidoglycan structure upon antibiotic treatment provides direct evidence of the inhibition of PBP activity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. [2][3] Protocol:

-

Peptidoglycan Isolation: Grow bacteria with and without Penicillin G treatment. Isolate the insoluble peptidoglycan sacculi from the bacterial cells by boiling in SDS, followed by treatment with proteases and nucleases to remove other cellular components. [11][12]2. Enzymatic Digestion: Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break it down into its constituent muropeptides. [11][12]3. Reduction and Separation: Reduce the muropeptides with sodium borohydride and separate them by reverse-phase HPLC. [11]4. Analysis: Analyze the chromatograms to identify and quantify the different muropeptide species. A decrease in the proportion of cross-linked muropeptides in the penicillin-treated sample compared to the untreated control confirms the inhibition of transpeptidase activity. [12]

Bacterial Lysis Assay

The lytic effect of penicillin can be quantified by monitoring the turbidity of a bacterial culture over time.

Protocol:

-

Bacterial Culture: Inoculate a fresh culture medium with the bacterial strain of interest.

-

Antibiotic Addition: Once the culture reaches the early to mid-logarithmic growth phase, add Penicillin G benzathine at a desired concentration. An untreated culture serves as a control.

-

Turbidity Measurement: Measure the optical density (OD) of the cultures at regular intervals (e.g., every 30 minutes) at a wavelength of 600 nm (OD600) using a spectrophotometer. [8][13]4. Data Analysis: Plot the OD600 values against time. A decrease in the OD600 of the penicillin-treated culture compared to the control indicates bacterial lysis. [8]

Quantitative Data: In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for assessing the susceptibility of a bacterial strain to an antibiotic.

| Bacterial Species | Penicillin G MIC Range (µg/mL) | Reference |

| Streptococcus pyogenes | 0.006 - 0.008 | [14][15] |

| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.125 | [16][17] |

| Staphylococcus lugdunensis (penicillin-susceptible) | 0.032 - 0.25 | [18] |

| Treponema pallidum | 0.0005 - 0.003 | [1][19][20] |

Note: MIC values can vary depending on the specific strain, testing methodology, and inoculum size. The emergence of resistance can lead to significantly higher MIC values.

Conclusion and Future Perspectives

Penicillin G benzathine remains a vital therapeutic agent due to its well-defined and potent mechanism of action against susceptible bacteria. Its ability to cripple the essential process of peptidoglycan synthesis by targeting PBPs underscores the elegance and effectiveness of this class of antibiotics. A thorough understanding of this mechanism, from the initial molecular interactions to the ultimate lytic event, is indispensable for optimizing its clinical use and for the rational design of new antimicrobial agents that can overcome emerging resistance. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of penicillin's activity and to contribute to the ongoing battle against bacterial infections. Future research will likely focus on developing novel β-lactamase inhibitors, exploring synergistic combinations with other antibiotics, and identifying new ways to potentiate the activity of existing β-lactams against resistant strains.

References

-

Kocaoglu, O., & Calvo, E. (2018). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 10(3), e48. [Link]

-

Biboy, J., et al. (2023). Penicillin-binding protein redundancy in Bacillus subtilis enables growth during alkaline shock. bioRxiv. [Link]

-

Jackson, M., et al. (2025). Using fluorescence polarization to study penicillin binding to PBP5. AZoLifeSciences. [Link]

-

MDPI. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. MDPI. [Link]

-

Pazos, M., & Peters, K. (2019). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 27(7), 609-622. [Link]

-

BMG Labtech. (n.d.). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. BMG Labtech. [Link]

-

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Chemical tools for selective activity profiling of bacterial penicillin-binding proteins. ACS Chemical Biology, 10(8), 1743-1753. [Link]

-

JoVE. (2022). Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). A Method to Assay Penicillin-Binding Proteins. Springer Nature. [Link]

-

Brim, R. L., et al. (2022). Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling. Journal of Antimicrobial Chemotherapy, 77(7), 1938-1945. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus isolates (n = 7), determined by the broth microdilution method. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria. NCBI. [Link]

-

Edmondson, D. G., et al. (2025). Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study. The Lancet Microbe, 6(8), e647-e655. [Link]

-

Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 43(5), 1124-1128. [Link]

-

Tickle, T. L., & B-J, A. (2025). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. mSystems, 10(5), e00241-25. [Link]

-

Ghuysen, J. M. (1994). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 104(1-2), 325-345. [Link]

- Tomasz, A. (1979). The mechanism of the tolerant response to beta-lactam antibiotics. Pharmacology & Therapeutics, 6(3), 479-491.

-

BMG Labtech. (2018). Turbidity Measurements & Assays in Life Science. BMJ Labtech. [Link]

-

Bowen, A. C., et al. (2020). Study protocol for controlled human infection for penicillin G against Streptococcus pyogenes: a double-blinded, placebo-controlled, randomised trial to determine the minimum concentration required to prevent experimental pharyngitis (the CHIPS trial). BMJ Open, 10(8), e038356. [Link]

-

Golder, F., et al. (2025). Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. Antibiotics, 14(1), 27. [Link]

-

National Center for Biotechnology Information. (n.d.). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. NCBI. [Link]

-

ResearchGate. (2015). Turbidity Method to Measure the Growth of Anaerobic Bacteria Related to Microbiologically Influenced Corrosion. ResearchGate. [Link]

-

ResearchGate. (2022). Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling. ResearchGate. [Link]

-

Norris, S. J., & Edmondson, D. G. (1986). In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain). Antimicrobial Agents and Chemotherapy, 30(6), 889-894. [Link]

-

PubMed. (n.d.). Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins. PubMed. [Link]

-

Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Hancock Lab. [Link]

-

Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Johns Hopkins ABX Guide. [Link]

-

Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain). NCBI. [Link]

-

PubMed. (n.d.). Automated Turbidometry - A Method for Enumeration of Bacteria in Food Samples. PubMed. [Link]

-

Neliti. (2023). Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. Neliti. [Link]

-

Centers for Disease Control and Prevention. (2021). P&S Syphilis - STI Treatment Guidelines. CDC. [Link]

-

PubMed. (1991). Hyperendemic Streptococcus pyogenes infection despite prophylaxis with penicillin G benzathine. PubMed. [Link]

-

Biology LibreTexts. (2023). 4.4: Turbidity. Biology LibreTexts. [Link]

-

Academic.oup.com. (2020). Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis. Oxford Academic. [Link]

-

Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. [Link]

Sources

- 1. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. mdpi.com [mdpi.com]

- 8. goldbio.com [goldbio.com]

- 9. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Penicillin G concentrations required for prophylaxis against Group A Streptococcus infection evaluated using a hollow fibre model and mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. researchgate.net [researchgate.net]

- 17. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystallographic Structure of Penicillin G Benzathine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic structure of Penicillin G benzathine, a long-acting antibiotic formulation. Synthesizing data from foundational crystallographic studies and modern analytical techniques, this document offers field-proven insights into the molecular architecture of this critical therapeutic agent.

Introduction: The Significance of Penicillin G Benzathine's Crystalline Form

Penicillin G benzathine is a salt formed by the combination of two molecules of benzylpenicillin (Penicillin G) with one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2] This specific formulation is designed for intramuscular administration, where its low solubility in water and body fluids allows for the slow release of Penicillin G over a prolonged period.[3] The crystalline nature of this compound is fundamental to its therapeutic efficacy, dictating its dissolution rate and, consequently, its pharmacokinetic profile. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is therefore of paramount importance for drug development, formulation, and quality control.

The pioneering work of Dorothy Hodgkin and her colleagues in the 1940s on the structure of penicillin salts using X-ray crystallography laid the groundwork for understanding this class of antibiotics.[4][5] This guide delves into the specific crystallographic details of the benzathine salt, providing a molecular-level understanding of its structure.

Molecular and Crystal Structure

Penicillin G benzathine typically crystallizes as a tetrahydrate, with the chemical formula (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂·4H₂O.[1][2] The crystal structure reveals a complex network of ionic and hydrogen bonding interactions that stabilize the lattice.

The asymmetric unit of the crystal contains two crystallographically independent benzylpenicillin anions, one N,N'-dibenzylethylenediammonium cation, and four water molecules. The two penicillin molecules are not conformationally identical, exhibiting slight differences in the torsion angles of their side chains.

The primary interaction governing the crystal packing is the ionic bond between the carboxylate groups of the two penicillin G molecules and the two ammonium centers of the protonated benzathine molecule. This 2:1 stoichiometry is a defining feature of the salt.[6]

Crystallographic Data

While the original, complete crystallographic dataset can be elusive in modern databases, historical and compiled data provide the following key parameters for the monoclinic crystal system of Penicillin G benzathine.

| Parameter | Value | Source |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a | 12.4 Å | |

| b | 18.2 Å | |

| c | 14.7 Å | |

| β | 112° |

It is important to note that these values are based on early crystallographic studies and may have been refined in subsequent, less accessible publications. For definitive analysis, accessing the original crystallographic information file (CIF) from a comprehensive database like the Cambridge Structural Database (CSD) is recommended, though a specific public entry for this compound is not readily found.

Intermolecular Interactions

The stability of the Penicillin G benzathine crystal lattice is reinforced by an extensive network of hydrogen bonds. The water molecules play a crucial role in bridging the penicillin and benzathine moieties. The key hydrogen bonding interactions include:

-

N-H···O bonds between the ammonium groups of the benzathine cation and the carboxylate oxygen atoms of the penicillin anions.

-

O-H···O bonds involving the water molecules, which act as both donors and acceptors, linking the carboxylate groups, the β-lactam carbonyl groups, and the amide groups of the penicillin molecules.

-

N-H···O bonds from the amide group of the penicillin side chain to neighboring penicillin or water molecules.

The phenyl rings of the benzylpenicillin and benzathine molecules are involved in π-π stacking and van der Waals interactions, further contributing to the overall stability of the crystal structure.

Experimental Protocol: X-ray Crystallography of Penicillin G Benzathine

The determination of the crystallographic structure of Penicillin G benzathine follows a standard workflow for small-molecule X-ray crystallography.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution: Dissolve Penicillin G benzathine powder in a suitable solvent system. A mixture of water and a miscible organic solvent, such as ethanol or acetone, is often employed to achieve the desired solubility.

-

Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration encourages the formation of well-ordered single crystals.

-

Vapor Diffusion: Alternatively, the hanging drop or sitting drop vapor diffusion method can be used. A drop of the Penicillin G benzathine solution is equilibrated against a reservoir containing a precipitant, leading to controlled crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.

Data Collection and Structure Solution

Workflow:

Caption: Experimental workflow for the crystallographic analysis of Penicillin G benzathine.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are integrated and scaled to produce a reflection file.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Molecular Interactions within the Crystal Lattice

The intricate network of interactions within the Penicillin G benzathine crystal is crucial for its stability and dissolution properties.

Caption: Key intermolecular interactions in the Penicillin G benzathine crystal lattice.

Conclusion: From Crystal Structure to Clinical Application

The crystallographic structure of Penicillin G benzathine provides a fundamental understanding of its properties as a long-acting antibiotic. The intricate network of ionic and hydrogen bonds within the crystal lattice governs its low solubility, which is the cornerstone of its sustained-release profile. For researchers and drug development professionals, this detailed structural knowledge is invaluable for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms that may exhibit varying stability and dissolution rates.

-

Formulation Development: Designing formulations that ensure the physical stability of the crystalline drug substance.

-

Quality Control: Establishing crystallographic benchmarks for batch-to-batch consistency.

The legacy of Dorothy Hodgkin's work continues to impact modern medicine, with the crystallographic analysis of pharmaceuticals like Penicillin G benzathine remaining a critical tool in the development of safe and effective drugs.

References

-

Crowfoot, D., Bunn, C. W., Rogers-Low, B. W., & Turner-Jones, A. (1949). The X-ray crystallographic investigation of the structure of penicillin. In H. T. Clarke, J. R. Johnson, & R. Robinson (Eds.), The Chemistry of Penicillin (pp. 310-367). Princeton University Press. [Link]

-

Glusker, J. P. (1994). Dorothy Hodgkin and the crystallography of penicillin. Access to the papers of Dorothy Crowfoot Hodgkin. [Link]

-

PubChem. (n.d.). Penicillin G benzathine. National Center for Biotechnology Information. Retrieved from [Link]

-

History of Science Museum. (n.d.). Modelling the Structure of Penicillin. Retrieved from [Link]

-

precisionFDA. (n.d.). PENICILLIN G BENZATHINE. Retrieved from [Link]

- Elias, W., Price, A. H., & Merrion, H. J. (1951). N,N'-Dibenzylethylenediamine penicillin: a new repository form of penicillin. Antibiotics & chemotherapy (Northfield, Ill.), 1(8), 491–498.

-

Szabo, J. L., Edwards, C. D., & Bruce, W. F. (1951). N,N'-dibenzylethylenediamine penicillin: preparation and properties. Antibiotics & chemotherapy (Northfield, Ill.), 1(8), 499–503. [Link]

Sources

- 1. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 4. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 5. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A-Z Guide to Penicillin G Biosynthesis in Pen-icillium chrysogenum and its Conversion to Penicillin G Benzathine

This technical guide provides an in-depth exploration of the biosynthetic pathway of Penicillin G in the filamentous fungus Penicillium chrysogenum. It further details the subsequent formulation into Penicillin G benzathine, a long-acting injectable antibiotic. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview from fundamental biochemistry to industrial production considerations.

Introduction: The Enduring Legacy of Penicillin

Since its discovery, penicillin has revolutionized medicine, remaining a cornerstone of antibacterial therapy. The industrial workhorse for its production, Penicillium chrysogenum, has been the subject of decades of intensive research and strain improvement to maximize yield.[1][2] Penicillin G, or benzylpenicillin, is a direct product of this fungal fermentation. However, its therapeutic application is often enhanced by formulating it as Penicillin G benzathine. This salt form reduces the solubility of penicillin G, allowing for slow release from the injection site and thereby maintaining therapeutic concentrations in the body for an extended period.[3][4]

This guide dissects the intricate, three-step enzymatic pathway responsible for creating the core penicillin molecule and the critical role of cellular compartmentalization. It will also cover the genetic underpinnings and regulatory networks that control this vital secondary metabolic pathway.

The Core Biosynthetic Pathway of Penicillin G

The synthesis of Penicillin G is a non-ribosomal process, meaning it does not occur on ribosomes like protein synthesis. Instead, it is constructed by a series of large, multifunctional enzymes. The entire process can be divided into three core enzymatic steps that take place in different compartments of the fungal cell.[5][6]

Step 1 (Cytosolic): Formation of the ACV Tripeptide

The journey begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid (L-α-Aaa), L-cysteine, and L-valine.[7][8] This crucial first step is catalyzed by a massive multifunctional enzyme.

-

Enzyme: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)[5]

-

Mechanism: ACVS is a non-ribosomal peptide synthetase (NRPS) that activates each of the three precursor amino acids and covalently links them in a specific sequence.[9][10][11] A key event in this process is the epimerization of the L-valine residue to its D-valine form, which is essential for the subsequent cyclization steps.[9] The final product of this enzymatic assembly line is the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7][9]

Step 2 (Cytosolic): Formation of the Bicyclic Core

The linear ACV tripeptide is then transformed into the characteristic bicyclic structure of the penicillin family, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[5][7]

-

Mechanism: IPNS is a non-heme, iron-dependent dioxygenase that catalyzes an oxidative cyclization of the ACV tripeptide.[12][13][14][15] This complex reaction involves the removal of four hydrogen atoms from ACV, using molecular oxygen as the oxidant, to form the two rings of the penicillin nucleus.[12][16] The product of this reaction is isopenicillin N (IPN), the first bioactive intermediate in the pathway.[5][7]

Step 3 (Peroxisomal): Side-Chain Exchange to Yield Penicillin G

The final step in the biosynthesis of Penicillin G is a critical side-chain exchange reaction that occurs within specialized organelles called peroxisomes.[5][7] This compartmentalization is believed to be crucial for efficient synthesis.[7][17]

-

Enzyme: Acyl-CoA:Isopenicillin N Acyltransferase (IAT)[18][19]

-

Mechanism: The IAT enzyme facilitates the removal of the hydrophilic L-α-aminoadipyl side chain from isopenicillin N and replaces it with a hydrophobic phenylacetyl group.[7][18] This phenylacetyl group is derived from phenylacetic acid (PAA), a precursor molecule that must be supplied in the fermentation medium.[7][20] Before it can be used by IAT, PAA must first be activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This activation is performed by the enzyme phenylacetyl-CoA ligase (PCL).[6][7] The IAT-catalyzed reaction proceeds through a two-step mechanism, involving the intermediate 6-aminopenicillanic acid (6-APA), to yield the final product, Penicillin G.[8][18]

The following diagram illustrates the key steps and cellular locations of the Penicillin G biosynthetic pathway.

Caption: Figure 1. The compartmentalized biosynthetic pathway of Penicillin G.

Genetic Organization and Regulation

The genes encoding the three core enzymes of the penicillin pathway (pcbAB, pcbC, and penDE) are physically linked together in a gene cluster on the same chromosome.[21][22][23][24] This clustering facilitates the coordinated regulation of their expression. Industrial high-yielding strains of P. chrysogenum often contain multiple tandem copies of this entire gene cluster, which contributes to their enhanced production capacity.[6][17][21]

The expression of these genes is tightly controlled by a complex regulatory network that responds to various environmental cues, including:

-

Carbon Source: High concentrations of glucose can repress penicillin biosynthesis.[23][25]

-

Nitrogen Source: The type and availability of nitrogen can significantly impact gene expression and penicillin yield.[22][25]

-

pH: The ambient pH of the culture medium is a critical factor, with regulation mediated by transcription factors like PacC.[22][23][26]

Decades of classical strain improvement through random mutagenesis and selection have generated industrial strains with mutations that optimize these regulatory pathways for maximal penicillin output.[27][28]

| Gene | Enzyme | Function | Cellular Location |

| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Condenses three amino acids to form ACV tripeptide | Cytosol[7] |

| pcbC | Isopenicillin N synthase (IPNS) | Cyclizes ACV to form isopenicillin N (IPN) | Cytosol[7] |

| penDE | Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Exchanges side chain of IPN to form Penicillin G | Peroxisome[7][18] |

| phl | Phenylacetyl-CoA ligase (PCL) | Activates phenylacetic acid side-chain precursor | Peroxisome[6][7] |

From Penicillin G to Penicillin G Benzathine: The Final Formulation

The biosynthesis within P. chrysogenum yields Penicillin G. The creation of Penicillin G benzathine is not a biosynthetic step but a downstream chemical process. After the fermentation process, Penicillin G is recovered from the broth, extracted, and purified.[1][29]

The purified Penicillin G (benzylpenicillin) is then reacted with N,N'-dibenzylethylenediamine (benzathine). This reaction forms a stable, sparingly soluble salt: Penicillin G benzathine.[3] This formulation is critical for creating a long-acting, injectable antibiotic. When administered intramuscularly, the salt slowly dissolves in the tissue, releasing Penicillin G over a prolonged period and maintaining effective antibacterial concentrations without the need for frequent dosing.[30]

Key Experimental Protocol: Quantification of Penicillin G

Accurate quantification of Penicillin G in fermentation broth is essential for process monitoring and yield optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

Protocol: HPLC Analysis of Penicillin G in Fermentation Broth

Objective: To quantify the concentration of Penicillin G in a sample of P. chrysogenum fermentation broth.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Penicillin G is separated from other broth components on a C18 column and quantified by UV detection by comparing its peak area to that of known standards.

Materials:

-

Fermentation broth sample

-

Penicillin G analytical standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Milli-Q water or equivalent

-

0.22 µm syringe filters

-

HPLC system with UV detector, C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles)

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of Penicillin G standard at 1 mg/mL in the mobile phase.

-

Perform serial dilutions of the stock solution to create a calibration curve with at least five concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

-

Prepare Mobile Phase B: Acetonitrile.

-

The final mobile phase for isocratic elution is typically a mixture, such as 75% A and 25% B. Degas the mobile phase before use.

-

-

Sample Preparation:

-

Centrifuge the fermentation broth sample (e.g., 10,000 x g for 10 minutes) to pellet the mycelia and other solids.

-

Carefully collect the supernatant.

-

Dilute the supernatant with the mobile phase to a concentration expected to fall within the range of the calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set up the HPLC system with the following parameters (example conditions, may require optimization):[31]

-

Column: Ascentis C18, 15 cm x 4.6 mm, 5 µm

-

Mobile Phase: 75:25 (10 mM ammonium acetate, pH 4.5 : Acetonitrile)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 220 nm or 254 nm[31]

-

Injection Volume: 10 µL

-

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

-

Data Analysis:

-

Integrate the peak corresponding to Penicillin G in the sample chromatograms.

-

Use the linear regression equation from the calibration curve to calculate the concentration of Penicillin G in the injected sample.

-

Multiply the result by the dilution factor used during sample preparation to determine the final concentration in the original fermentation broth.

-

The following diagram outlines the experimental workflow for this protocol.

Sources

- 1. Industrial production of penicillin.ppt [slideshare.net]

- 2. news-medical.net [news-medical.net]

- 3. apicule.com [apicule.com]

- 4. youtube.com [youtube.com]

- 5. news-medical.net [news-medical.net]

- 6. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. am-online.org [am-online.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. proteopedia.org [proteopedia.org]

- 13. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Isopenicillin N Synthase: Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nonlinear biosynthetic gene cluster dose effect on penicillin production by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]

- 20. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]

- 22. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Penicillin - Wikipedia [en.wikipedia.org]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacological Properties of Penicillin G Benzathine for Research Applications

Executive Summary: This technical guide provides a comprehensive overview of the pharmacological properties of Penicillin G benzathine, tailored for researchers, scientists, and drug development professionals. Penicillin G benzathine, a long-acting salt of benzylpenicillin, remains a cornerstone therapeutic agent for specific bacterial infections, most notably syphilis and for the prophylaxis of rheumatic fever.[1][2] Its unique pharmacokinetic profile, characterized by slow absorption and prolonged therapeutic concentrations, presents distinct advantages and challenges in research settings. This document delves into its mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and critical applications in preclinical and clinical research. Furthermore, it offers field-proven insights and detailed methodologies for key experimental workflows, aiming to equip researchers with the knowledge to design robust and scientifically valid studies.

Introduction: The Enduring Significance of a Long-Acting Antibiotic

Penicillin G benzathine is an antibiotic formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[1] This formulation results in a compound with very low solubility in water, a property that is fundamental to its clinical and research utility.[3][4] Administered as a deep intramuscular injection, it forms a tissue depot from which the active moiety, penicillin G, is slowly released and hydrolyzed.[5][6] This creates sustained, low-level plasma concentrations of the antibiotic for several weeks, a feature that is critical for treating infections caused by highly sensitive, slow-growing organisms like Treponema pallidum (the causative agent of syphilis) and for the long-term prevention of recurrent Streptococcus pyogenes infections that can lead to rheumatic fever.[1][7]

Despite its discovery decades ago, research into Penicillin G benzathine continues, driven by rising syphilis rates, global drug shortages, and the need to optimize dosing regimens and develop novel long-acting formulations.[8][9][10] Understanding its core pharmacological properties is therefore essential for any researcher working in the fields of infectious disease, antibiotic development, and clinical pharmacology.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, Penicillin G benzathine's bactericidal activity is mediated by the active penicillin G molecule.[11] The primary target is the bacterial cell wall, a rigid structure essential for maintaining cellular integrity and resisting osmotic pressure.[5]

The mechanism proceeds as follows:

-

Binding to Penicillin-Binding Proteins (PBPs) : Penicillin G specifically binds to and acylates the active site of transpeptidases, a group of enzymes also known as Penicillin-Binding Proteins (PBPs).[5][12]

-

Inhibition of Peptidoglycan Synthesis : These PBPs catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[5]

-

Cell Wall Destabilization : By inhibiting this cross-linking process, penicillin G disrupts the structural integrity of the cell wall, particularly during active bacterial growth and division.[1][3]

-

Bactericidal Effect : The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][4]

This mechanism is most effective against Gram-positive bacteria, whose thick peptidoglycan layer is readily accessible.[5] Resistance can emerge through bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillin, or through alterations in the structure of PBPs that reduce binding affinity.[1][3]

Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.

Pharmacokinetic (PK) Profile: The Science of Sustained Release

The clinical efficacy of Penicillin G benzathine is defined by its unique pharmacokinetic properties, which transform a short-acting antibiotic (penicillin G) into a long-acting therapy.

-

Absorption : Following deep intramuscular injection, the compound forms a depot in the muscle tissue. Due to its low water solubility, it is very slowly absorbed into the bloodstream.[4][5] The active penicillin G is gradually liberated through hydrolysis.[6] This process results in a delayed time to reach maximum plasma concentration (Tmax), typically occurring between 12 and 48 hours post-injection.[13][14] Oral absorption is poor as penicillin G is susceptible to degradation by stomach acid.[1][15]

-

Distribution : Once in circulation, penicillin G is approximately 45% to 68% bound to serum proteins, primarily albumin.[1] It distributes throughout body tissues, with a volume of distribution reported between 0.53 to 0.57 L/kg.[1]

-

Metabolism : Penicillin G is minimally metabolized, with some conversion to metabolites such as penicilloic acid.[1]

-

Excretion : The drug is primarily eliminated by the kidneys through tubular excretion.[1][4] In individuals with impaired renal function, excretion is significantly delayed, necessitating dose adjustments.[1][16]

The hallmark of Penicillin G benzathine is its exceptionally long apparent terminal half-life. Studies have reported a mean half-life of approximately 189 hours, allowing for detectable drug concentrations for 14 days or longer after a single 1.2 million unit injection.[1][13]

Table 1: Key Pharmacokinetic Parameters of Penicillin G after a Single IM Injection of Benzathine Penicillin G

| Parameter | Value | Unit | Source(s) |

|---|---|---|---|

| Tmax (Time to Peak) | 48 | hours | [13] |

| Cmax (Peak Concentration) | 259 | ng/mL | [13] |

| AUCinf (Area Under the Curve) | 50,770 | ng·h/mL | [13] |

| t1/2 (Apparent Half-life) | 189 | hours | [13] |

| Protein Binding | 45 - 68 | % | [1] |

| Volume of Distribution | 0.53 - 0.57 | L/kg |[1] |

Pharmacodynamic (PD) Profile: Time Above MIC

The bactericidal activity of β-lactam antibiotics like penicillin G is time-dependent. This means its efficacy is best correlated with the cumulative percentage of time over a dosing interval that the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (ƒT > MIC) for the target pathogen.

For Penicillin G benzathine, the goal is to maintain a low but persistent plasma concentration above the MIC for susceptible organisms.

-

Treponema pallidum : This organism is exquisitely sensitive to penicillin G. A well-accepted therapeutic concentration for syphilis treatment is a sustained plasma level of ≥18 ng/mL (0.018 µg/mL).[13] A single 2.4 million unit dose has been shown to maintain concentrations above this threshold for 18-25 days.[13]

-

Streptococcus pyogenes : For rheumatic fever prophylaxis, the target is to maintain penicillin G levels above the MIC for Group A Streptococcus, typically considered to be ≥20 ng/mL (0.02 µg/mL).[17] Studies have shown that a 4-week dosing interval may be insufficient to maintain this level in all patients, leading to recommendations for a 3-week regimen in high-risk populations.[16][17]

Key Research Applications

The unique properties of Penicillin G benzathine make it a subject of ongoing research, particularly in the following areas:

-

Syphilis Treatment Optimization : A primary research focus is on optimizing treatment regimens for early syphilis. Recent large-scale clinical trials have investigated the efficacy of a single 2.4 million unit dose compared to a three-dose regimen, with findings suggesting non-inferiority of the single dose.[8][9][18] This has significant implications for patient adherence, drug stewardship, and management during shortages.[9] Research also continues into optimal dosing for syphilis in special populations, such as individuals co-infected with HIV.[19]

-

Rheumatic Heart Disease (RHD) Prophylaxis : Research aims to determine the most effective dosing interval for secondary prophylaxis of rheumatic fever. Controlled studies comparing 3-week versus 4-week injection schedules have demonstrated lower rates of streptococcal infections and prophylaxis failure with the more frequent regimen.[17][20] This research informs global public health guidelines for RHD prevention.[21]

-

Novel Formulation Development : Given the pain associated with intramuscular injections and the challenges of treatment adherence, there is active research into alternative long-acting formulations.[22] This includes the development of subcutaneous implants designed to provide steady, zero-order release of penicillin G over many weeks or months, which have been evaluated in animal models like sheep.[23]

-

Pharmacokinetic/Pharmacodynamic Modeling : Population PK modeling is used to understand the variability in drug clearance and distribution among different populations.[6] These models can help refine dosing recommendations and guide the development of improved long-acting formulations.[6][24]

Methodologies for Research Applications

For scientists investigating Penicillin G benzathine, several key experimental workflows are fundamental.

Experimental Protocol 1: Quantification of Penicillin G in Plasma

Accurate quantification of penicillin G in biological matrices is essential for any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.

Objective : To determine the concentration of penicillin G in plasma samples from subjects administered Penicillin G benzathine.

Methodology :

-

Sample Collection : Collect whole blood via venipuncture into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points post-dose (e.g., pre-dose, 24h, 48h, 7d, 14d, 21d, 28d).[14]

-

Plasma Separation : Centrifuge the blood samples at ~2000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.

-

Sample Preparation (Protein Precipitation) :

-

Thaw plasma samples and an internal standard (IS) stock solution.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

HPLC-MS/MS Analysis :

-

Chromatography : Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry : Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both penicillin G and the IS.

-

-

Data Analysis : Construct a calibration curve using standards of known penicillin G concentrations. Quantify the penicillin G concentration in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

A validated Dried Blood Spot (DBS) assay can serve as a valuable alternative for field studies, offering easier sample collection and storage.[25]

Caption: Workflow for pharmacokinetic sample analysis using HPLC-MS/MS.

Experimental Protocol 2: In Vivo Efficacy Study in an Animal Model

Animal models are critical for evaluating the efficacy of Penicillin G benzathine against specific pathogens and for testing new formulations. The rabbit model for syphilis is a classic example.

Objective : To assess the efficacy of a single dose of Penicillin G benzathine in treating early experimental syphilis in rabbits.

Methodology :

-

Animal Model : Use adult male New Zealand White rabbits.

-

Inoculation : Inoculate rabbits intradermally at multiple sites on their shaved backs with a suspension of live Treponema pallidum (Nichols strain).

-

Infection Monitoring : Monitor the inoculation sites daily for the development of characteristic syphilitic lesions (chancres). The infection is typically established within 2-3 weeks.

-

Treatment : Once well-defined lesions are present, randomize rabbits into two groups:

-

Treatment Group : Administer a single intramuscular injection of Penicillin G benzathine (dose scaled by body weight to mimic human dosage).

-

Control Group : Administer a vehicle control (saline) injection.

-

-

Efficacy Assessment :

-

Lesion Resolution : Monitor the lesions daily for healing. Measure lesion size and record the time to complete resolution.

-

Dark-field Microscopy : Aspirate fluid from lesions (if present) at weekly intervals to check for motile treponemes. Efficacy is marked by the rapid disappearance of spirochetes.

-

Serology : Collect blood at baseline and at regular intervals post-treatment. Analyze serum using non-treponemal (e.g., RPR) and treponemal tests to monitor the serological response. A fourfold or greater decline in the RPR titer indicates a positive response.

-

-

Data Analysis : Compare the time to lesion resolution, clearance of treponemes, and serological response rates between the treatment and control groups using appropriate statistical tests.

Critical Considerations for In Vitro and In Vivo Research

-

Storage and Handling : The Penicillin G benzathine injectable suspension is viscous and requires specific handling. It must be stored under refrigeration between 2°C to 8°C (36°F to 46°F) and protected from freezing.[4][26] Before administration, it should be warmed to room temperature and shaken vigorously to ensure a uniform suspension.[1]

-

Stability : Penicillin G is stable in dried blood spots for about 12 hours at room temperature (22°C) and for over a month at -20°C, which is a key consideration for study logistics.[25] In its powdered form for reconstitution, it is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and oxidizing agents.[27]

-

Analytical Interference : Researchers should be aware that penicillins can interfere with certain laboratory tests, such as the copper sulfate method for measuring glycosuria.[11]

-

Animal Model Selection : The choice of animal model is critical. While rabbits are standard for syphilis research, other species like sheep or swine may be more appropriate for studying the pharmacokinetics of novel, larger-volume formulations or implants due to their size and physiological similarities in some aspects.[23][28] The initial safety and efficacy testing of penicillin was famously conducted in mice.[29]

Conclusion and Future Directions

Penicillin G benzathine remains an indispensable tool in the global fight against syphilis and rheumatic heart disease. Its unique long-acting pharmacological profile, a result of its formulation-driven pharmacokinetics, makes it a model for sustained-release antibiotic therapy. For researchers, a deep understanding of its mechanism, PK/PD relationships, and the specific methodologies required for its study is paramount.

Future research will likely focus on several key areas: further optimization of dosing for resistant or complex infections, overcoming challenges related to drug shortages and quality control, and the development of next-generation, patient-friendly, long-acting delivery systems. The foundational principles outlined in this guide will continue to be central to these endeavors, ensuring that this historic antibiotic can be used with maximum efficacy and scientific rigor.

References

-

Benzathine Penicillin - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Penicillin G Benzathine? (2024, July 17). Patsnap Synapse. [Link]

-

Pharmacology of Benzathine Penicillin Benzapen ; Pharmacokinetics, Mechanism of action, Uses, Effect. (2025, April 6). YouTube. [Link]

-

Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants. (2024, May 12). PubMed. [Link]

-

One dose of antibiotic treats early syphilis as well as three doses. (2025, September 3). National Institutes of Health (NIH). [Link]

-

Benzathine Benzylpenicillin – Application in Therapy and Current Clinical Research. (n.d.). SANA. [Link]

-

Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

-

Benzathine penicillin G in the treatment of syphilis. (n.d.). PubMed Central (PMC). [Link]

-

Single-Dose Benzathine Penicillin G Proves as Effective as Three-Dose Regimen for Early Syphilis Treatment. (n.d.). MedPath. [Link]

-

Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever. (2025, May 20). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Penicillin G Benzathine Injection: MedlinePlus Drug Information. (2015, December 15). MedlinePlus. [Link]

-

Long-term Outcome of Patients With Rheumatic Fever Receiving Benzathine Penicillin G Prophylaxis Every Three Weeks Versus Every Four Weeks. (n.d.). PubMed. [Link]

-

Effectiveness of Secondary Prophylaxis with Benzathine Penicillin G in Preventing Recurrent Acute rheumatic fever and rheumatic heart disease in Brazilian Children: A Randomized Controlled Trial. (n.d.). Scientific Journal of Pediatrics - Phlox Institute. [Link]

-

Pharmacokinetics of benzathine penicillin G: serum levels during the 28 days after intramuscular injection of 1,200,000 units. (n.d.). Semantic Scholar. [Link]

-

Single-Dose Benzathine Penicillin Equals 3 in Early Syphilis. (2025, September 16). Medscape. [Link]

-

Pharmacokinetics of Benzathine Penicillin G. (n.d.). Journal of Basic and Applied Pharmacology. [Link]

-

Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811. (n.d.). PubChem - NIH. [Link]

-

Benzathine Penicillin G for the Prevention of Rheumatic Fever and Rheumatic Heart Disease in the Developing World. (2014, April 30). Digital Commons @ UConn. [Link]

-

FACT SHEET - Penicillin G Benzathine (Bicillin LA). (n.d.). Leeds, Grenville and Lanark District Health Unit. [Link]

-

Benzathine penicillin G for the management of RHD. (n.d.). Open Research Repository. [Link]

-

Penicillin G Benzathine: Antibiotic Uses, Side Effects, Dosage. (2024, January 29). MedicineNet. [Link]

-

Benzathine benzylpenicillin. (n.d.). Wikipedia. [Link]

-

Penicillin G Benzathine Dosage Guide + Max Dose, Adjustments. (2025, May 26). Drugs.com. [Link]

-

Notes on the Design of Bioequivalence Study: Benzathine benzylpenicillin. (2022, November 27). The Official Journal of the International Association of Pharmaceutical Professionals and Scholars. [Link]

-

Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. (n.d.). American Society for Microbiology. [Link]

-

Single Dose Versus 3 Doses of Intramuscular Benzathine Penicillin for Early Syphilis in HIV: A Randomized Clinical Trial. (2017, March 15). Oxford Academic. [Link]

-

Dilution Penicillin G. (2018, April 26). GlobalRPH. [Link]

-

Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever. (2017, July 25). PubMed Central. [Link]

-

Adherence to Benzathine Penicillin G Secondary Prophylaxis and Its Determinants in Patients with Rheumatic Heart Disease at a Cardiac Center of an Ethiopian Tertiary Care Teaching Hospital. (2020, February 19). NIH. [Link]

-

Penicillin: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook. [Link]

-

penicillin G benzathine - PRODUCT MONOGRAPH. (2017, August 31). Pfizer. [Link]

-

Quality of benzathine penicillin G: A multinational cross‐sectional study. (2020, October 22). PubMed Central (PMC). [Link]

-

Determination of penicillin G benzathine (BPG) in some Syrian pharmaceutical preparations using…. (n.d.). ResearchGate. [Link]

-

Availability and administration of benzathine penicillin G for the prevention of rheumatic fever in Africa: report of the Working Group on Penicillin, Pan-African Society of Cardiology Task Force on Rheumatic Heart Disease. (n.d.). PubMed Central. [Link]

-

Benzathine penicillin G: a model for long-term... : Journal of Clinical Pharmacy & Therapeutics. (n.d.). Ovid. [Link]

-

Penicillin - StatPearls - NCBI Bookshelf. (n.d.). NIH. [Link]

-

Bicillin LA, Permapen (penicillin G benzathine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. [Link]

-

Development of a sustained release implant of benzathine penicillin G for secondary prophylaxis of rheumatic heart disease. (2023, June 23). PubMed. [Link]

-

Penicillin G Benzathine Patient Drug Record | NIH. (n.d.). Clinical Info .HIV.gov. [Link]

-

Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine. (n.d.). National Library of Medicine. [Link]

-

Penicillin. (n.d.). Understanding Animal Research. [Link]

Sources

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Penicillin G Benzathine: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 8. One dose of antibiotic treats early syphilis as well as three doses | National Institutes of Health (NIH) [nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Benzathine penicillin G for the management of RHD: Concerns about quality and access, and opportunities for intervention and improvement [openresearch-repository.anu.edu.au]

- 11. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. extranet.who.int [extranet.who.int]

- 15. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. reference.medscape.com [reference.medscape.com]

- 17. Long-term outcome of patients with rheumatic fever receiving benzathine penicillin G prophylaxis every three weeks versus every four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medscape.com [medscape.com]

- 19. academic.oup.com [academic.oup.com]

- 20. phlox.or.id [phlox.or.id]

- 21. Adherence to Benzathine Penicillin G Secondary Prophylaxis and Its Determinants in Patients with Rheumatic Heart Disease at a Cardiac Center of an Ethiopian Tertiary Care Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Availability and administration of benzathine penicillin G for the prevention of rheumatic fever in Africa: report of the Working Group on Penicillin, Pan-African Society of Cardiology Task Force on Rheumatic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a sustained release implant of benzathine penicillin G for secondary prophylaxis of rheumatic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interspecies Mixed-Effect Pharmacokinetic Modeling of Penicillin G in Cattle and Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. journals.asm.org [journals.asm.org]

- 29. Penicillin :: Understanding Animal Research [understandinganimalresearch.org.uk]

An In-Depth Technical Guide to the Degradation Products and Pathways of Penicillin G Benzathine

Introduction: The Enduring Challenge of β-Lactam Stability

Penicillin G benzathine holds a critical place in the global antibiotic armamentarium, serving as a first-line treatment for syphilis and a vital prophylactic agent against rheumatic heart disease.[1] Its therapeutic success hinges on its long-acting depot formulation, where the salt formed between two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine) ensures a slow release of the active benzylpenicillin moiety from the injection site.[2][3] However, the very chemical feature that grants penicillin its bactericidal power—the strained four-membered β-lactam ring—is also its Achilles' heel, making it susceptible to degradation.[4]

Understanding the degradation pathways and the resulting products is not merely an academic exercise. For the drug development professional, it is fundamental to creating stable formulations, defining appropriate storage conditions, and ensuring patient safety and therapeutic efficacy. For the analytical scientist, it is the basis for developing robust, stability-indicating methods capable of separating the intact active pharmaceutical ingredient (API) from its potential impurities and degradants. This guide provides a detailed exploration of the chemical liabilities of Penicillin G, the pathways through which it degrades, and the modern analytical strategies used to monitor its stability.

Core Degradation Pathways: Unraveling the Instability of the Penicillin Nucleus

The degradation of Penicillin G is primarily driven by two main routes: hydrolysis and enzymatic destruction. The specific products formed are highly dependent on the conditions, such as pH, temperature, and the presence of specific enzymes.

Hydrolytic Degradation: The Inevitable Reaction with Water

The most common non-enzymatic degradation pathway for Penicillin G is hydrolysis, which involves the cleavage of the β-lactam ring. This reaction can be catalyzed by acid or base, or proceed slowly at neutral pH.[5]

-

Acid-Catalyzed Degradation: In acidic environments (pH < 3), Penicillin G undergoes a complex series of rearrangements. The initial step is the opening of the β-lactam ring to form benzylpenicilloic acid.[5] This intermediate is unstable and rapidly rearranges to form several other products. The dominant pathway under acidic conditions leads to the formation of benzylpenillic acid .[6] A secondary pathway can result in the formation of benzylpenilloic acid .[6][7]

-

Near-Neutral and Alkaline Hydrolysis: At neutral or alkaline pH, the primary degradation product is benzylpenicilloic acid , formed by the hydrolytic cleavage of the amide bond within the β-lactam ring.[5] This product is biologically inactive as the integrity of the β-lactam ring is essential for inhibiting bacterial cell wall transpeptidases.[4] Benzylpenicilloic acid itself can undergo further degradation, for instance, into DL-penicillamine and benzylpenamaldic acid .[8]

Enzymatic Degradation: A Tale of Two Enzymes

In biological systems, including contaminating microorganisms or wastewater, enzymatic catalysis represents the most efficient route of penicillin inactivation.[9]

-

β-Lactamase Activity: The most significant mechanism of bacterial resistance to penicillin is the production of β-lactamase enzymes.[4] These enzymes catalyze the hydrolysis of the β-lactam ring, converting Penicillin G into the inactive benzylpenicilloic acid . This is the same initial product as seen in chemical hydrolysis, but the enzymatic reaction is orders of magnitude faster.[10]

-

Penicillin Acylase (or Amidase) Activity: Penicillin acylases (PA) catalyze the hydrolysis of the side-chain amide bond.[11] This reaction cleaves Penicillin G into two key components: 6-aminopenicillanic acid (6-APA) , which is the core structural nucleus for many semi-synthetic penicillins, and phenylacetic acid (PAA) .[11][12][13] This pathway is of immense industrial importance for the production of new antibiotic agents but is considered a degradation pathway in the context of Penicillin G's therapeutic action.[11]

The primary degradation pathways are illustrated in the diagram below.

Caption: Primary Degradation Pathways of Penicillin G.

Summary of Major Degradation Products

The stability profile of Penicillin G is complex, leading to a variety of degradation products. The table below summarizes the key degradants and their origins.

| Degradation Product | Formation Pathway | Significance |

| Benzylpenicilloic Acid | Hydrolysis (Neutral/Alkaline), β-Lactamase | Major inactive product, marker of hydrolytic decay.[6][8][14] |

| Benzylpenillic Acid | Acid-Catalyzed Rearrangement | Key degradant under acidic conditions.[6][8][14] |

| Benzylpenilloic Acid | Acid-Catalyzed Rearrangement | Common degradant in acidic media.[6][8][14] |

| 6-Aminopenicillanic Acid (6-APA) | Penicillin Acylase | Industrially important precursor; indicates enzymatic (acylase) degradation.[2][11] |

| Phenylacetic Acid (PAA) | Penicillin Acylase | Co-product of 6-APA formation.[11] |

| DL-Penicillamine | Further degradation of Benzylpenicilloic Acid | A potential downstream degradation product.[8] |

| Isopenillic Acid | Environmental Degradation | Identified as a significant degradation product in surface water.[6][14] |

Analytical Protocols for Stability Assessment

To ensure the quality, safety, and efficacy of Penicillin G benzathine, robust analytical methods are required to separate and quantify the parent drug from its degradation products. Such methods are termed "stability-indicating."

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are the cornerstone of developing a stability-indicating method. They involve subjecting the drug to harsh conditions to intentionally generate degradation products. This process validates that the analytical method can detect and separate these degradants from the API.

Causality in Experimental Design: The choice of stressors is not arbitrary; it is designed to mimic the potential conditions a drug product might encounter during its lifecycle and to explore its intrinsic chemical liabilities. Acid and base hydrolysis are fundamental tests for any drug susceptible to hydrolysis. Oxidation explores sensitivity to atmospheric oxygen or oxidative excipients. Heat and light (photolysis) assess the impact of storage and shipping conditions.

Protocol:

-

Prepare Stock Solutions: Prepare a stock solution of Penicillin G benzathine in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for 2-4 hours. Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide. Keep at room temperature for 1-2 hours. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide. Keep at room temperature for 4-6 hours, protected from light. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Store the solid drug powder in an oven at 70°C for 24-48 hours. Also, expose the stock solution to heat (60°C) for 8-12 hours. Prepare samples for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below. The goal is to achieve approximately 10-20% degradation of the parent drug.

Sources

- 1. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. extranet.who.int [extranet.who.int]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. accesson.kr [accesson.kr]

- 6. ues.pku.edu.cn [ues.pku.edu.cn]

- 7. semanticscholar.org [semanticscholar.org]

- 8. High-pressure liquid chromatographic analysis of penicillin G potassium and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cetjournal.it [cetjournal.it]

- 10. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic hydrolysis of penicillin and in situ product separation in thermally induced reversible phase-separation of ionic liquids/water mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of Penicillin G Benzathine Binding to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide